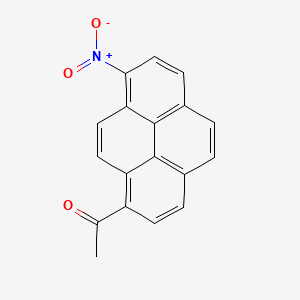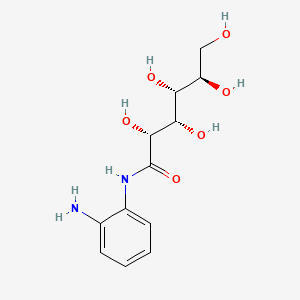
Tetrahydrofurandiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrofurandiol is an organic compound with the molecular formula C4H8O3. It is a cyclic ether and a derivative of tetrahydrofuran, featuring two hydroxyl groups. This compound is known for its versatility and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrahydrofurandiol can be synthesized through several methods. One common approach involves the hydrogenation of 5-(hydroxymethyl)furfural (HMF) using a non-noble metal catalyst based on monodispersed cobalt-nickel alloy nanoparticles covered by a thin carbon layer . This method achieves high selectivity and conversion rates in aqueous media.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of HMF. The process is optimized to ensure high yield and purity, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrahydrofurandiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: this compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various catalysts and solvents can be used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include different derivatives of tetrahydrofuran, such as 2,5-bis-(hydroxymethyl)tetrahydrofuran (BHMTHF) and other substituted tetrahydrofurans .
Wissenschaftliche Forschungsanwendungen
Tetrahydrofurandiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a solvent in various reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tetrahydrofurandiol involves its interaction with specific enzymes and molecular pathways. For example, it has been shown to stimulate the expression of phospholipase A2, lipoxygenase, and cyclooxygenase genes, leading to increased cell proliferation in certain cancer cells . These interactions highlight its potential as a modulator of enzymatic activity and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Tetrahydrofuran: A simpler cyclic ether without hydroxyl groups.
2,5-Bis-(hydroxymethyl)tetrahydrofuran: A derivative with two hydroxyl groups at positions 2 and 5.
5-(Hydroxymethyl)furfural: A precursor used in the synthesis of tetrahydrofurandiol.
Uniqueness: this compound is unique due to its dual hydroxyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
50976-18-6 |
|---|---|
Molekularformel |
C4H8O3 |
Molekulargewicht |
104.10 g/mol |
IUPAC-Name |
oxolane-2,2-diol |
InChI |
InChI=1S/C4H8O3/c5-4(6)2-1-3-7-4/h5-6H,1-3H2 |
InChI-Schlüssel |
AEWLBYKVDXKPPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)












